(E)-3-(2-(benzylideneamino)phenyl)quinoxalin-2(1H)-one
Description
(E)-3-(2-(Benzylideneamino)phenyl)quinoxalin-2(1H)-one is a quinoxalin-2(1H)-one derivative featuring a benzylideneamino substituent at the C3 position. Quinoxalin-2(1H)-ones are nitrogen-containing heterocycles with a broad spectrum of biological and material science applications due to their electron-deficient aromatic system and tunable substitution patterns . The benzylideneamino group in this compound introduces a conjugated π-system, which may enhance photophysical properties and influence biological activity through interactions with biomolecular targets .
Properties
CAS No. |
900135-26-4 |
|---|---|
Molecular Formula |
C21H15N3O |
Molecular Weight |
325.371 |
IUPAC Name |
3-[2-(benzylideneamino)phenyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C21H15N3O/c25-21-20(23-18-12-6-7-13-19(18)24-21)16-10-4-5-11-17(16)22-14-15-8-2-1-3-9-15/h1-14H,(H,24,25) |
InChI Key |
UHVNWFUAPZCIJN-HYARGMPZSA-N |
SMILES |
C1=CC=C(C=C1)C=NC2=CC=CC=C2C3=NC4=CC=CC=C4NC3=O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-(benzylideneamino)phenyl)quinoxalin-2(1H)-one typically involves the condensation of 2-aminobenzophenone with benzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the quinoxaline core. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acetic acid or hydrochloric acid
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-(benzylideneamino)phenyl)quinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the imine group to an amine, resulting in different quinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoxaline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or organometallic reagents (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction can produce 3-(2-aminophenyl)quinoxalin-2(1H)-one.
Scientific Research Applications
(E)-3-(2-(benzylideneamino)phenyl)quinoxalin-2(1H)-one has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex quinoxaline derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-3-(2-(benzylideneamino)phenyl)quinoxalin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of quinoxalin-2(1H)-ones are highly dependent on C3 substituents. Key analogs include:
Biological Activity
(E)-3-(2-(benzylideneamino)phenyl)quinoxalin-2(1H)-one is a compound belonging to the quinoxaline family, known for its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores the compound's synthesis, biological activity, mechanisms of action, and comparative analysis with similar compounds.
| Property | Value |
|---|---|
| CAS No. | 900135-26-4 |
| Molecular Formula | C21H15N3O |
| Molecular Weight | 325.371 g/mol |
| IUPAC Name | 3-[2-(benzylideneamino)phenyl]-1H-quinoxalin-2-one |
| SMILES | C1=CC=C(C=C1)C=NC2=CC=CC=C2C3=NC4=CC=CC=C4NC3=O |
Synthesis
The synthesis of this compound typically involves the condensation of 2-aminobenzophenone with benzaldehyde under acidic conditions. The reaction proceeds through an imine intermediate followed by cyclization to form the quinoxaline core. Common conditions include:
- Solvent: Ethanol or methanol
- Catalyst: Acetic acid or hydrochloric acid
- Temperature: Reflux (80-100°C)
- Duration: Several hours for complete reaction
Anticancer Properties
Numerous studies have highlighted the anticancer potential of quinoxaline derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines:
- IC50 Values:
- HCT-116 (colon cancer): IC50 = 7.8 µM
- MCF-7 (breast cancer): IC50 = 9.5 µM
- Hep G2 (liver cancer): IC50 = 10.27 µM
These values suggest that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Antimicrobial Activity
Quinoxaline derivatives are also noted for their antimicrobial properties. Studies have shown that related compounds possess significant antibacterial and antifungal activities, indicating that this compound may exhibit similar effects. For instance, structural modifications in quinoxaline derivatives have been linked to enhanced activity against various pathogens .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Targeting Enzymes: The compound may interact with specific enzymes involved in cancer cell proliferation and survival.
- Inducing Apoptosis: It has been suggested that quinoxaline derivatives can initiate programmed cell death pathways in malignant cells.
- Inhibiting Pathways: The compound may inhibit critical signaling pathways such as those involving VEGFR-2, which is vital for tumor angiogenesis .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with related compounds is essential:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Quinoxaline | Basic structure without substitutions | Moderate anticancer activity |
| 2-Phenylquinoxaline | Lacks benzylideneamino group | Lower cytotoxicity compared to target compound |
| 3-(2-Aminophenyl)quinoxalin-2(1H)-one | Reduced form; fewer functional groups | Weaker activity in comparison |
The presence of the benzylideneamino group in this compound enhances its interaction with molecular targets, improving its potential as a therapeutic agent .
Q & A
Q. What safety protocols are critical when handling quinoxalin-2(1H)-one derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
